Cas no 1805016-01-6 (5-Bromo-2-cyano-4-formylbenzoic acid)
5-Bromo-2-cyano-4-formylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-cyano-4-formylbenzoic acid
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- Inchi: 1S/C9H4BrNO3/c10-8-2-7(9(13)14)5(3-11)1-6(8)4-12/h1-2,4H,(H,13,14)
- InChI Key: SXDXQQFEWMFLOM-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)O)=C(C#N)C=C1C=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 296
- Topological Polar Surface Area: 78.2
5-Bromo-2-cyano-4-formylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019423-250mg |
5-Bromo-2-cyano-4-formylbenzoic acid |
1805016-01-6 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
| Alichem | A015019423-500mg |
5-Bromo-2-cyano-4-formylbenzoic acid |
1805016-01-6 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015019423-1g |
5-Bromo-2-cyano-4-formylbenzoic acid |
1805016-01-6 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
5-Bromo-2-cyano-4-formylbenzoic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 5-Bromo-2-cyano-4-formylbenzoic acid
5-Bromo-2-cyano-4-formylbenzoic Acid: A Comprehensive Overview of CAS No. 1805016-01-6
5-Bromo-2-cyano-4-formylbenzoic acid (CAS No. 1805016-01-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its bromine, cyano, and formyl functional groups, which contribute to its reactivity and utility in synthetic pathways.
The chemical structure of 5-Bromo-2-cyano-4-formylbenzoic acid consists of a benzene ring substituted with a bromine atom at the 5-position, a cyano group at the 2-position, and a formyl group at the 4-position. The presence of these functional groups endows the compound with a range of chemical properties, making it an attractive starting material for the synthesis of more complex molecules. The bromine atom, for instance, can be readily replaced through various substitution reactions, while the cyano and formyl groups offer opportunities for further functionalization through reduction or condensation reactions.
In the realm of medicinal chemistry, 5-Bromo-2-cyano-4-formylbenzoic acid has shown promise as an intermediate in the development of novel therapeutic agents. Recent studies have explored its potential as a scaffold for designing small molecules with anti-inflammatory, anti-cancer, and anti-viral properties. For example, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis of a series of derivatives from 5-Bromo-2-cyano-4-formylbenzoic acid, which exhibited potent inhibitory activity against specific kinases involved in cancer progression. These findings highlight the compound's potential as a lead structure for drug discovery efforts.
Beyond its medicinal applications, 5-Bromo-2-cyano-4-formylbenzoic acid has also found use in materials science. Its unique combination of functional groups makes it suitable for the synthesis of advanced materials with tailored properties. Research published in Advanced Materials in 2020 demonstrated the use of this compound as a building block for constructing metal-organic frameworks (MOFs) with high surface areas and tunable pore sizes. These MOFs have shown promise in gas storage, catalysis, and separation processes, underscoring the compound's versatility beyond traditional chemical applications.
The synthesis of 5-Bromo-2-cyano-4-formylbenzoic acid typically involves multi-step procedures that leverage modern synthetic techniques. One common approach involves starting from commercially available benzoic acid derivatives and introducing the bromine, cyano, and formyl groups through sequential reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) or bromine itself under appropriate conditions. The cyano group can be introduced via cyanation reactions using potassium cyanide or other cyanating agents. Finally, formylation can be accomplished using formic acid or other formylating reagents.
The physical and chemical properties of 5-Bromo-2-cyano-4-formylbenzoic acid are well-documented and have been extensively studied. The compound is generally stable under normal laboratory conditions but may require careful handling due to its reactivity with certain chemicals. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN), making it suitable for various synthetic transformations.
In conclusion, 5-Bromo-2-cyano-4-formylbenzoic acid (CAS No. 1805016-01-6) is a multifaceted organic compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure provides a robust platform for the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications and derivatives of this compound, it is likely to play an increasingly important role in various scientific disciplines.
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